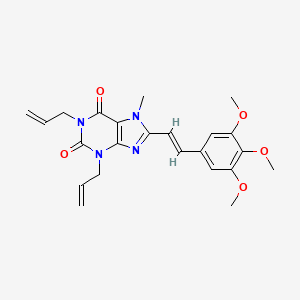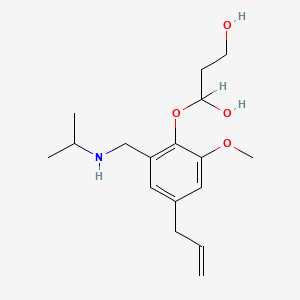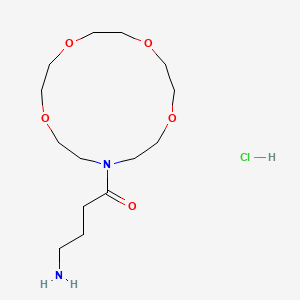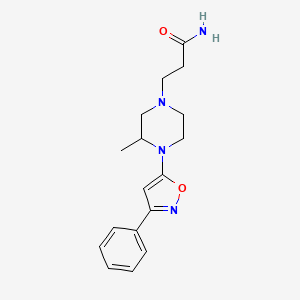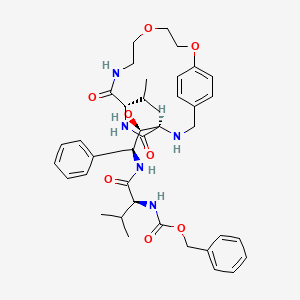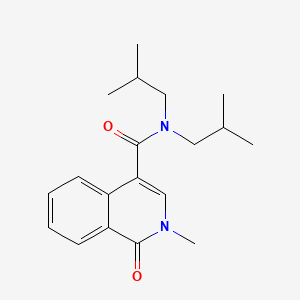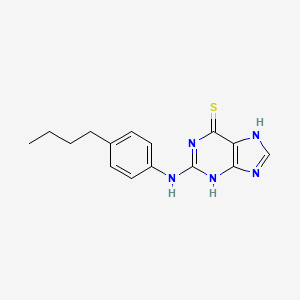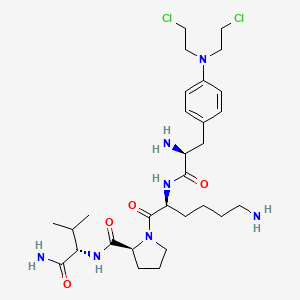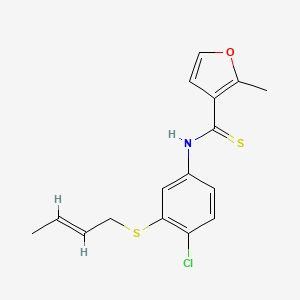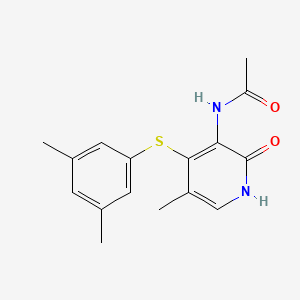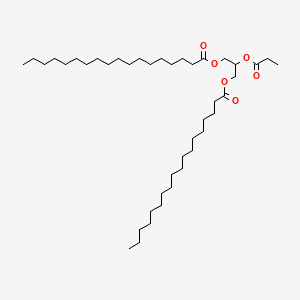
Glyceryl distearate 2-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl distearate 2-propionate: is a chemical compound that belongs to the class of glycerolipids. It is an ester formed from glycerol, stearic acid, and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and food industries, due to its emulsifying and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl distearate 2-propionate can be synthesized through the esterification of glycerol with stearic acid and propionic acid. The reaction typically involves heating glycerol with stearic acid and propionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glyceryl distearate 2-propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Glycerol, stearic acid, and propionic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and acids corresponding to the ester bonds.
Scientific Research Applications
Glyceryl distearate 2-propionate has several scientific research applications:
Pharmaceuticals: It is used as an excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.
Food Industry: It is used as an emulsifier in food products to improve the consistency and shelf-life of processed foods.
Nanotechnology: this compound is used in the preparation of nanostructured lipid carriers for drug delivery applications.
Mechanism of Action
The mechanism of action of glyceryl distearate 2-propionate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it helps in the encapsulation of active pharmaceutical ingredients, protecting them from degradation and improving their bioavailability. The compound interacts with lipid membranes, facilitating the transport of encapsulated drugs across biological barriers .
Comparison with Similar Compounds
Glyceryl stearate: Similar to glyceryl distearate 2-propionate but lacks the propionate group.
Glyceryl monostearate: Contains only one stearic acid molecule and is used as an emulsifier and thickening agent.
Glyceryl tristearate: Contains three stearic acid molecules and is used in food and cosmetic formulations.
Uniqueness: this compound is unique due to the presence of the propionate group, which imparts specific emulsifying and stabilizing properties. This makes it particularly useful in formulations where enhanced stability and solubility are required .
Properties
CAS No. |
136552-27-7 |
|---|---|
Molecular Formula |
C42H80O6 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
(3-octadecanoyloxy-2-propanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C42H80O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-37-39(48-40(43)6-3)38-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-38H2,1-3H3 |
InChI Key |
OGIHMAJVGSXTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
